1-Ethyl-2-methyl-1H-imidazole
Overview
Description
1-Ethyl-2-methyl-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an ethyl group at the first position and a methyl group at the second position of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Mechanism of Action
are an important class of heterocyclic compounds that are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . They are used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
The derivatives of imidazoles show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
1-Ethyl-2-methyl-1H-imidazole can be synthesized through various methods. One common method involves the cyclization of N,N-diethyloxamide with phosphorus pentachloride, followed by reduction with hydroiodic acid . Another approach is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-Ethyl-2-methyl-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of imidazolines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms. Common reagents include alkyl halides and acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems, which are useful in the synthesis of more complex molecules.
Major products formed from these reactions include imidazole derivatives with various functional groups, which can be further utilized in different applications.
Scientific Research Applications
1-Ethyl-2-methyl-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: This compound is a precursor to several pharmaceutical agents, including antifungal drugs and enzyme inhibitors.
Industry: It is used in the production of corrosion inhibitors, dyes, and polymers.
Comparison with Similar Compounds
1-Ethyl-2-methyl-1H-imidazole can be compared with other imidazole derivatives such as:
2-Methylimidazole: Similar in structure but lacks the ethyl group at the first position.
1-Methylimidazole: Contains a methyl group at the first position instead of an ethyl group.
2-Ethyl-4-methylimidazole: Contains an additional methyl group at the fourth position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
1-ethyl-2-methylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-3-8-5-4-7-6(8)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYVCPHBKQYINK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334165 | |
Record name | 1-ethyl-2-methylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21202-52-8 | |
Record name | N-Ethyl-2-methylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021202528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-ethyl-2-methylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-2-methylimidazol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ETHYL-2-METHYLIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6XT88X099 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications were explored in the 1-ethyl-2-methyl-1H-imidazole scaffold and what was their impact on antifungal activity?
A1: The research focused on incorporating a 5-chloro-4-sulfonamide moiety into the this compound structure. Two specific derivatives were synthesized: 5-chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulfonamide and 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide. The study found that the 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide exhibited moderate antifungal activity against Candida albicans compared to the standard drug itraconazole [, ]. This suggests that the presence of a chlorine atom at the 3-position of the phenyl ring linked to the sulfonamide group could be important for enhancing antifungal activity.
Q2: How were the synthesized this compound derivatives characterized?
A2: The synthesized compounds were characterized using a combination of spectroscopic techniques. These included Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H-NMR), and carbon-13 nuclear magnetic resonance spectroscopy (13C-NMR). Additionally, thin-layer chromatography (TLC) was employed to assess the purity of the synthesized compounds [, ].
Q3: What were the limitations of the synthesized this compound derivatives in terms of antimicrobial activity?
A3: While showing promise against Candida albicans, the tested derivatives demonstrated weak antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains), Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae [, ]. This suggests further structural modifications are needed to broaden the spectrum of antimicrobial activity for these compounds.
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